molecular formula C23H21F3N2O3 B214113 11-(3-hydroxyphenyl)-3,3-dimethyl-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(3-hydroxyphenyl)-3,3-dimethyl-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No. B214113
M. Wt: 430.4 g/mol
InChI Key: AGZTXHSFHYTNJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-(3-hydroxyphenyl)-3,3-dimethyl-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a chemical compound with potential applications in scientific research. It is a heterocyclic compound that belongs to the class of dibenzodiazepines. This compound is of interest to scientists due to its unique chemical structure and potential pharmacological properties.

Mechanism of Action

The mechanism of action of 11-(3-hydroxyphenyl)-3,3-dimethyl-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is not fully understood. However, it is believed to act by inhibiting certain enzymes involved in cellular processes such as DNA replication and protein synthesis. This inhibition can lead to the death of cancer cells and the reduction of inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 11-(3-hydroxyphenyl)-3,3-dimethyl-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one are still being studied. However, it has been shown to have a cytotoxic effect on cancer cells and an anti-inflammatory effect on immune cells. Additionally, it has been shown to have a neuroprotective effect in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 11-(3-hydroxyphenyl)-3,3-dimethyl-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one in lab experiments is its potential to selectively target cancer cells while leaving healthy cells unharmed. Additionally, it has been shown to have a low toxicity profile in animal studies. However, one limitation is the lack of comprehensive studies on its pharmacological properties and potential side effects.

Future Directions

There are several future directions for research on 11-(3-hydroxyphenyl)-3,3-dimethyl-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one. One direction is to further investigate its potential as an anti-cancer agent and its mechanism of action. Another direction is to study its potential as a treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, further studies are needed to determine its safety profile and potential side effects in humans.

Synthesis Methods

The synthesis of 11-(3-hydroxyphenyl)-3,3-dimethyl-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through various methods. One of the most common methods involves the reaction of 3-hydroxybenzaldehyde with 3,3-dimethylbutyraldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then reacted with trifluoroacetic anhydride to produce the final compound.

Scientific Research Applications

11-(3-hydroxyphenyl)-3,3-dimethyl-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has potential applications in scientific research. It has been shown to have activity against certain types of cancer cells, including breast and lung cancer cells. Additionally, it has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

Product Name

11-(3-hydroxyphenyl)-3,3-dimethyl-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Molecular Formula

C23H21F3N2O3

Molecular Weight

430.4 g/mol

IUPAC Name

6-(3-hydroxyphenyl)-9,9-dimethyl-5-(2,2,2-trifluoroacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C23H21F3N2O3/c1-22(2)11-16-19(18(30)12-22)20(13-6-5-7-14(29)10-13)28(21(31)23(24,25)26)17-9-4-3-8-15(17)27-16/h3-10,20,27,29H,11-12H2,1-2H3

InChI Key

AGZTXHSFHYTNJZ-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)C(F)(F)F)C4=CC(=CC=C4)O)C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)C(F)(F)F)C4=CC(=CC=C4)O)C(=O)C1)C

Origin of Product

United States

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